molecular formula C21H26ClNO4 B1244477 (-)-3-Methoxynaltrexone hydrochloride

(-)-3-Methoxynaltrexone hydrochloride

Cat. No.: B1244477
M. Wt: 391.9 g/mol
InChI Key: BWFKBOSEDNYSHX-LUGHZJQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rationale for Detailed Investigation of Selective Opioid Receptor Ligands

While non-selective antagonists like naltrexone (B1662487) are clinically useful, the development and investigation of selective opioid receptor ligands are driven by several key scientific objectives. A primary goal is to achieve a more nuanced understanding of the specific functions of each opioid receptor subtype (mu, delta, and kappa). By selectively blocking one receptor type while leaving others unaffected, researchers can more precisely determine the role of that specific receptor in various physiological processes, including pain perception, mood regulation, and reward pathways.

Furthermore, the development of selective antagonists can lead to therapeutic agents with improved side-effect profiles. For instance, a highly selective antagonist for a receptor subtype implicated in the undesirable effects of an opioid agonist, while not affecting the receptor subtype responsible for analgesia, could represent a significant therapeutic advancement. This approach is a cornerstone of rational drug design in modern pharmacology.

The investigation into compounds like (-)-3-Methoxynaltrexone hydrochloride stems from this rationale. Researchers are interested in whether modifications to the naltrexone structure, such as the addition of a methoxy (B1213986) group at the 3-position, can alter its binding profile and confer selectivity for specific opioid receptor populations or subtypes. Such selectivity could provide a more refined tool for both basic research and potentially, future therapeutic development.

Scope and Significance of Academic Research on this compound

Academic research on this compound, often referred to as 3-methoxynaltrexone (3-MeONtx), has primarily focused on its potential as a selective antagonist for the effects of heroin and its metabolites, as compared to morphine.

A significant area of investigation has been the hypothesis that heroin and its active metabolite, morphine-6β-glucuronide (M6G), may act through a novel mu-opioid receptor subtype that is distinct from the one that mediates the actions of morphine. nih.gov Early research in rodents suggested that 3-MeONtx could selectively antagonize the analgesic effects of heroin and M6G without affecting morphine-induced analgesia. nih.gov These findings proposed that 3-MeONtx could be a valuable tool for differentiating the in vivo actions of these opioids and potentially lead to new therapeutic strategies for opioid use disorder by selectively targeting the effects of heroin. nih.gov

However, the scope of research has also included studies that challenge this selectivity. For example, a study in rhesus monkeys found that 3-methoxynaltrexone was equipotent in antagonizing the behavioral effects of both heroin and morphine, suggesting that in this species, both opioids act on pharmacologically similar receptor populations. nih.gov Another study in mice found that 3-MeONtx antagonized the acute locomotor-stimulating effects of heroin, 6-monoacetylmorphine (a heroin metabolite), and morphine to a similar degree. nih.gov These conflicting findings highlight the complexity of opioid pharmacology and underscore the need for further research to fully understand the scope of this compound's activity across different species and physiological effects.

The significance of this research lies in its potential to refine our understanding of opioid receptor pharmacology. The debate over the selectivity of this compound fuels further investigation into the existence and nature of opioid receptor subtypes and their role in the distinct effects of various opioid agonists.

Detailed Research Findings

While precise, publicly available binding affinity data (Kᵢ values) for this compound across the mu, delta, and kappa opioid receptors are not consistently reported in the literature, its pharmacological profile has been characterized through functional and comparative studies. The following tables present available data and comparisons to the well-characterized opioid antagonist, naltrexone.

Chemical and Physical Properties

PropertyValue
Chemical FormulaC₂₁H₂₆ClNO₄
Molecular Weight391.9 g/mol
Synonyms3-Methoxynaltrexone HCl, 3-O-Methylnaltrexone hydrochloride

Opioid Receptor Antagonist Profile Comparison

CompoundReceptor Selectivity ProfileKey Research FindingCitation
This compoundProposed selective antagonist for heroin/M6G-sensitive µ-opioid receptor subtypes.Selectively antagonizes the analgesic actions of heroin and M6G in rodents without affecting morphine analgesia. nih.gov
This compoundNon-selective antagonist of psychomotor effects.Similarly antagonized the locomotor-stimulating effects of heroin, 6-MAM, and morphine in mice. nih.gov
NaltrexoneNon-selective antagonist at µ, δ, and κ opioid receptors.Potent antagonist of the effects of both heroin and morphine. nih.gov

Comparative Opioid Receptor Binding Affinities (Kᵢ in nM)

Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
This compoundData not consistently availableData not consistently availableData not consistently available
Naltrexone~0.1 - 0.56~11 - 60~0.19 - 1.0
Note: Naltrexone Kᵢ values are compiled from multiple sources and can vary based on experimental conditions. Data for this compound is not readily available in public literature.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H26ClNO4

Molecular Weight

391.9 g/mol

IUPAC Name

(4aS,7aR)-3-(cyclopropylmethyl)-4a-hydroxy-9-methoxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride

InChI

InChI=1S/C21H25NO4.ClH/c1-25-15-5-4-13-10-16-21(24)7-6-14(23)19-20(21,17(13)18(15)26-19)8-9-22(16)11-12-2-3-12;/h4-5,12,16,19,24H,2-3,6-11H2,1H3;1H/t16?,19-,20?,21+;/m0./s1

InChI Key

BWFKBOSEDNYSHX-LUGHZJQXSA-N

Isomeric SMILES

COC1=C2C3=C(CC4[C@]5(C3(CCN4CC6CC6)[C@@H](O2)C(=O)CC5)O)C=C1.Cl

Canonical SMILES

COC1=C2C3=C(CC4C5(C3(CCN4CC6CC6)C(O2)C(=O)CC5)O)C=C1.Cl

Synonyms

10-(2-triethylaminoethyl)-9-acridone iodide
M 231
M-231

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Pathways of 3 Methoxynaltrexone Hydrochloride

Historical and Contemporary Synthetic Routes to Naltrexone (B1662487) Derivatives

The synthesis of naltrexone and its derivatives has evolved significantly from historical semi-synthetic methods to contemporary total synthesis approaches, driven by the need for greater efficiency, stereochemical control, and access to novel analogs.

Historically, the production of naltrexone has been heavily reliant on semi-synthesis from naturally occurring poppy alkaloids, most notably thebaine. rsc.orgnih.gov Thebaine, though a minor component of opium, provides the essential morphinan (B1239233) skeleton with the correct stereochemistry. nih.gov A common pathway involves the N-demethylation of thebaine to yield oripavine. cdnsciencepub.com Subsequent steps focus on two crucial transformations: the introduction of a hydroxyl group at the C-14 position and the replacement of the N-methyl group with a cyclopropylmethyl group. cdnsciencepub.comresearchgate.net An illustrative semi-synthesis developed by Hudlicky involved the efficient alkylation and demethylation of an oripavine derivative, followed by oxidation to introduce the C-14 hydroxyl group and hydrogenation to yield (-)-naltrexone. nih.gov These routes capitalized on the pre-existing and stereochemically complex scaffold provided by nature.

Contemporary synthetic chemistry has sought to overcome the reliance on agricultural sources by developing de novo or total syntheses from simple, achiral starting materials. rsc.orgnih.gov These modern routes offer the flexibility to produce not only the natural (-)-enantiomer but also its unnatural (+)-counterpart, which possesses distinct pharmacological properties, and other derivatives that are inaccessible via semi-synthesis. rsc.orgacs.org A landmark achievement in this area is the asymmetric synthesis of (-)-naltrexone that bypasses thebaine entirely. rsc.orgnih.govrsc.orgresearchgate.net Key features of these contemporary routes include:

Catalytic Enantioselective Sharpless Dihydroxylation: This step is employed early in the synthesis to establish the crucial stereogenic centers from achiral precursors with high enantioselectivity. rsc.orgnih.govresearchgate.net

Rhodium-Catalyzed Cascade Reactions: A sequence involving Rh(I)-catalyzed C-H alkenylation and a torquoselective 6-π electrocyclization cascade is used to construct the core bicyclic framework of the morphinan structure. rsc.orgnih.govresearchgate.net

Grewe Cyclization: This acid-catalyzed reaction is instrumental in forming the final ring of the morphinan core. rsc.orgnih.gov

Late-Stage C-H Oxidation: Advanced methods, such as a two-step sequence of palladium-mediated dehydrogenation followed by C-H allylic oxidation, are used to install the C-14 hydroxyl group efficiently at a late stage of the synthesis. rsc.orgnih.govrsc.org

These modern strategies represent a significant shift, providing a more sustainable and versatile platform for the production and exploration of naltrexone derivatives. acs.org

Route Type Starting Material(s) Key Transformations Advantages/Disadvantages
Historical Semi-Synthesis Thebaine, OripavineN-Demethylation, C-14 Oxidation, N-AlkylationAdv: Stereochemistry is pre-defined by the natural product. Disadv: Reliant on agricultural sources; limited ability to create diverse analogs.
Contemporary Total Synthesis Simple, achiral precursorsSharpless Asymmetric Dihydroxylation, Rh-Catalyzed Cyclization, Grewe Cyclization, Late-Stage C-H OxidationAdv: Independent of natural sources; provides access to both enantiomers and novel analogs. Disadv: Typically involves a longer sequence of steps.
This table provides a comparative overview of historical and contemporary synthetic routes to naltrexone.

Chemical Modifications Leading to (-)-3-Methoxynaltrexone Hydrochloride

(-)-3-Methoxynaltrexone is a direct derivative of naltrexone, characterized by the methylation of the phenolic hydroxyl group at the C-3 position. nii.ac.jpnih.gov The synthesis of its hydrochloride salt can be achieved through several targeted chemical modifications.

The most direct route involves the specific O-methylation of the parent compound, naltrexone. Research has shown that naltrexone hydrochloride can be converted to its 3-methyl ether by treating the phenolic hydroxy group with a suitable methylating agent. nii.ac.jp This selective methylation is a critical step, as naltrexone also possesses a C-14 tertiary hydroxyl group that is generally less reactive.

An alternative conceptual pathway leverages precursors that already contain the desired 3-methoxy group. A patented method describes the synthesis of 3-methylnaltrexone starting from codeine, which naturally features a C-3 methoxy (B1213986) ether. google.com This multi-step process includes:

Acetylation of the C-6 hydroxyl group of codeine.

N-demethylation to remove the native methyl group from the nitrogen at position 17.

N-alkylation with a cyclopropylmethyl halide to introduce the characteristic side chain of naltrexone.

Oxidation of the C-6 position to a ketone. google.com

Regardless of the synthetic route to the free base, the final step is the formation of the hydrochloride salt. This is typically accomplished by treating a solution of the purified (-)-3-Methoxynaltrexone base with an appropriate amount of hydrochloric acid, leading to the precipitation or isolation of the stable and crystalline hydrochloride salt.

Stereoselective Synthesis and Enantiomeric Purity in Research Preparations

The stereochemistry of naltrexone and its derivatives is of paramount importance, as the biological activity resides almost exclusively in the (-)-enantiomer. Naltrexone possesses four sequential stereocenters, making stereocontrol a central challenge in its synthesis. nii.ac.jp

In traditional semi-syntheses starting from (-)-thebaine or (-)-morphine, the stereochemistry is inherited directly from the natural product, ensuring the formation of the correct (-)-enantiomer. This approach elegantly bypasses the need for creating the chiral centers.

In the context of total synthesis, however, establishing the correct absolute and relative stereochemistry is a primary objective. Modern asymmetric syntheses have incorporated highly effective methods to achieve this:

Substrate-Controlled Diastereoselection: In many steps, the existing stereocenters within a complex intermediate direct the stereochemical outcome of subsequent reactions.

Catalytic Asymmetric Reactions: As previously mentioned, the Sharpless asymmetric dihydroxylation is a key example of a reagent-controlled process that instills the initial chirality into an achiral molecule with a high degree of enantiomeric excess. nih.gov The use of specific chiral ligands (e.g., in AD-mix-β) is crucial for this selectivity. nih.gov

Optical Resolution: In some synthetic strategies, a racemic intermediate is prepared and then resolved into its separate enantiomers. For example, in the synthesis of naltrexone analogs, an intermediate isoquinolinone was resolved, and each pure enantiomer was then advanced separately to the final target molecule. acs.org

The enantiomeric purity of research preparations is critical, as the two enantiomers of a morphinan can have fundamentally different pharmacological profiles. For instance, while (-)-naltrexone is a well-known opioid receptor antagonist, its enantiomer, (+)-naltrexone, shows minimal affinity for opioid receptors but is studied for other activities, such as its interaction with Toll-like receptor 4 (TLR4). acs.org Therefore, rigorous purification and analytical validation (e.g., using chiral chromatography) are essential to ensure the enantiomeric purity of research compounds like (-)-3-Methoxynaltrexone.

Derivatization Strategies for Structure-Activity Relationship Studies

The naltrexone scaffold is a versatile template for chemical modification, allowing researchers to conduct extensive structure-activity relationship (SAR) studies. These studies aim to understand how specific structural features influence a molecule's interaction with opioid receptors and to develop new ligands with tailored pharmacological profiles. nih.gov Derivatization of naltrexone, including the synthesis of (-)-3-Methoxynaltrexone, is a key strategy in this endeavor.

The primary sites for derivatization on the naltrexone molecule are the C-3 phenolic hydroxyl, the C-6 ketone, the C-14 hydroxyl, and the N-17 cyclopropylmethyl group. nii.ac.jp

Position Modification General Impact on Activity Example Compound(s)
C-3 (Phenolic OH) O-MethylationModulates binding affinity and properties. nii.ac.jpnih.gov(-)-3-Methoxynaltrexone
C-6 (Ketone) Reduction to hydroxylCan produce potent active metabolites (6α- and 6β-naltrexol). nih.gov6β-Naltrexol
Substitution with bulky groupsCan create bitopic ligands that may alter functional activity (e.g., agonist vs. antagonist). nih.govINTA (agonist)
N-17 (Amine) Alkyl group variation (e.g., methyl vs. cyclopropylmethyl)Key determinant of agonist versus antagonist activity. nih.govyoutube.comMorphine (agonist), Naltrexone (antagonist)
Overall Skeleton Conformational restriction (e.g., bridging)Probes the bioactive conformation required for receptor binding. nih.gov6β,14-Epoxymorphinans
This interactive table summarizes key derivatization strategies for naltrexone and their impact on biological activity.

The "message-address" concept is often invoked to rationalize the findings from SAR studies. nih.gov In this model, the "address" portion of the molecule is responsible for binding affinity to the receptor, while the "message" portion determines the functional response (i.e., whether the compound acts as an agonist or an antagonist). For example, the N-17-cyclopropylmethyl group is widely considered a key part of the "message" that confers antagonist activity. nih.gov

The synthesis of derivatives like (-)-3-Methoxynaltrexone helps to probe the importance of the C-3 phenolic hydroxyl group for receptor binding and activity. By converting the hydroxyl to a methoxy ether, researchers can assess the role of this hydrogen bond donor in the ligand-receptor interaction. Similarly, creating conformationally rigid analogs, such as by forming an epoxy bridge between C-6 and C-14, provides valuable insight into the optimal three-dimensional shape for receptor engagement. nih.gov These strategies are fundamental to the rational design of novel opioid receptor modulators.

Pharmacological Characterization and Receptor System Interactions

Ligand-Receptor Functional Activity and Signal Transduction Mechanisms

Beyond binding affinity, understanding how a ligand affects receptor function and downstream signaling pathways is crucial. This includes its influence on G protein coupling and receptor trafficking.

Information regarding the effect of (-)-3-Methoxynaltrexone hydrochloride on G protein coupling and activation, as would be determined by assays such as [³⁵S]GTPγS binding, is not available in the current body of scientific literature. [³⁵S]GTPγS binding assays are used to measure the extent to which a ligand, upon binding to a G protein-coupled receptor (GPCR), stimulates the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the G protein. This provides a direct measure of the ligand's efficacy as an agonist or its potency as an antagonist in initiating the first step of intracellular signaling. The lack of such data for 3-MeONtx means its functional activity at the level of G protein activation remains to be elucidated.

There is currently no published research describing the effects of this compound on opioid receptor internalization and trafficking dynamics. Receptor internalization is a key mechanism by which cells regulate their responsiveness to stimuli. Agonist binding typically triggers the internalization of GPCRs, leading to desensitization and subsequent recycling or degradation of the receptor. Understanding whether an antagonist like 3-MeONtx influences this process, either on its own or in the presence of an agonist, would provide valuable insights into its long-term effects on opioid receptor signaling and regulation.

Molecular Mechanisms of Opioid Receptor Antagonism

This compound functions as a competitive antagonist at opioid receptors. This mechanism involves the binding of the antagonist to the receptor at the same site as an agonist, thereby preventing the agonist from binding and eliciting a biological response. The antagonism is surmountable, meaning that its effect can be overcome by increasing the concentration of the agonist.

Efficacy studies have revealed a nuanced profile for this compound. Research has indicated that it can selectively antagonize the analgesic effects of heroin and its metabolite, morphine-6-glucuronide (B1233000) (M6G), without significantly affecting the analgesia produced by morphine. nih.gov This selectivity suggests an interaction with a subtype of the mu-opioid receptor that is preferentially activated by heroin and M6G.

However, other studies investigating the compound's impact on the psychomotor effects of opioids have presented a different perspective. In studies on locomotor activity in mice, (-)-3-Methoxynaltrexone was found to antagonize the psychomotor stimulation induced by equipotent doses of heroin, 6-monoacetylmorphine (6-MAM), and morphine in a similar manner. nih.gov This finding suggests that the receptor subtypes or signaling pathways mediating the analgesic effects of these opioids may differ from those mediating their psychomotor effects. The antagonistic effect of (-)-3-Methoxynaltrexone on psychomotor activity was comparable to that of the non-selective opioid antagonist, naltrexone (B1662487). nih.gov

A summary of the antagonistic effects of (-)-3-Methoxynaltrexone on different opioid-induced effects is presented below:

Opioid AgonistEffect MeasuredAntagonistic Effect of (-)-3-Methoxynaltrexone
HeroinAnalgesiaSelective Antagonism
Morphine-6-glucuronide (M6G)AnalgesiaSelective Antagonism
MorphineAnalgesiaNo Significant Antagonism
HeroinPsychomotor StimulationAntagonism
6-Monoacetylmorphine (6-MAM)Psychomotor StimulationAntagonism
MorphinePsychomotor StimulationAntagonism

This table was generated based on data from the text.

The endogenous opioid system, which includes peptides such as enkephalins, endorphins, and dynorphins, plays a crucial role in modulating pain, reward, and other physiological processes. nih.govnih.gov Opioid antagonists like this compound can modulate this system by blocking the actions of these endogenous peptides at their receptors. By occupying the receptor binding sites, antagonists prevent the endogenous ligands from producing their natural physiological effects.

The continuous presence of an antagonist can lead to adaptive changes within the endogenous opioid system. For instance, the blockade of opioid receptors can lead to a compensatory upregulation of the receptors or an alteration in the synthesis and release of endogenous opioid peptides. While the general principles of antagonist-mediated modulation of the endogenous opioid system are well-established, specific studies detailing the precise effects of this compound on the levels and turnover of specific endogenous opioid peptides are not extensively documented in the available literature.

The gene encoding the mu-opioid receptor, OPRM1, undergoes extensive alternative splicing, a process that results in the generation of multiple messenger RNA (mRNA) transcripts and, consequently, different protein isoforms or receptor subtypes. mdpi.comnih.gov This genetic mechanism is a key contributor to the pharmacological diversity observed with different opioid compounds. These splice variants can differ in their C-terminal tails, which can influence their signaling properties and interactions with other proteins. mdpi.comnih.gov

The selective antagonism of the analgesic effects of heroin and morphine-6-glucuronide (M6G) by this compound is thought to be directly related to the existence of these OPRM1 splice variants. mdpi.comnih.gov It has been proposed that heroin and M6G mediate their analgesic effects through a novel mu-opioid receptor subtype that is a product of this alternative splicing. nih.gov this compound exhibits a higher affinity for this specific splice variant compared to the classical mu-opioid receptor that is preferentially activated by morphine. nih.gov This differential affinity underpins its selective antagonist profile in the context of analgesia.

Structure Activity Relationships Sar of 3 Methoxynaltrexone Hydrochloride and Analogs

Elucidation of Key Structural Determinants for Receptor Recognition

The binding of (-)-3-Methoxynaltrexone hydrochloride to opioid receptors is dictated by several key structural features inherent to its morphinan (B1239233) scaffold. The core structure, shared with its parent compound naltrexone (B1662487), provides the fundamental framework for receptor interaction.

The presence of the N-cyclopropylmethyl group is a well-established feature among opioid antagonists and is critical for antagonistic activity. This group is believed to interact with a specific sub-pocket within the opioid receptor, contributing to the antagonist profile of the molecule.

Impact of Functional Group Modifications on Binding and Selectivity

Modifications of the functional groups on the naltrexone scaffold have a profound impact on the binding affinity and selectivity of the resulting analogs.

The most significant modification in (-)-3-Methoxynaltrexone is the methylation of the 3-hydroxyl group. This seemingly minor change leads to a remarkable shift in its pharmacological profile. It has been shown to selectively antagonize the effects of heroin and M6G without significantly affecting the actions of morphine. nih.gov This suggests that the 3-methoxy group is a key determinant for its selectivity towards a specific mu-opioid receptor subtype or binding site. nih.gov

Studies on other naltrexone analogs have further highlighted the importance of substituents. For instance, the introduction of a carboxamido group at the 3-position of naltrexone resulted in a compound with high affinity for mu-opioid receptors, although it was less potent than naltrexone itself. nih.gov This indicates that while the 3-position is tolerant to modification, the nature of the substituent is crucial for maintaining high potency.

Furthermore, modifications at the 6-position of the naltrexone backbone have been explored. The synthesis of 6-naltrexamine analogs with substituted aryl amide derivatives led to compounds with subnanomolar binding affinities for mu and kappa opioid receptors. nih.gov These findings underscore the importance of the C6 position in modulating receptor affinity and functional activity.

Stereochemical Influences on Pharmacological Activity

The stereochemistry of the morphinan nucleus is paramount for its pharmacological activity. The specific spatial arrangement of the atoms in this compound is crucial for its interaction with the chiral environment of the opioid receptors.

The naturally occurring (-) stereoisomer of morphinans, to which (-)-3-Methoxynaltrexone belongs, is the pharmacologically active form at opioid receptors. The rigid, three-dimensional structure of the molecule, with its specific chair and boat conformations of the cyclohexane (B81311) and piperidine (B6355638) rings, respectively, presents a precise arrangement of functional groups to the receptor. Any alteration in this stereochemistry would drastically reduce or abolish its binding affinity.

This principle is a cornerstone of opioid SAR, where the absolute configuration of the chiral centers dictates whether a compound will act as an agonist or antagonist and with what potency.

Comparative SAR with Parent Compound Naltrexone and Other Opioid Antagonists

A comparative analysis of the SAR of (-)-3-Methoxynaltrexone with naltrexone and other opioid antagonists reveals subtle yet significant differences that account for their distinct pharmacological profiles.

Naltrexone , the parent compound, is a non-selective opioid receptor antagonist with high affinity for the mu, kappa, and delta opioid receptors. nih.govguidetopharmacology.org Its 3-hydroxyl group is a key feature for its broad-spectrum antagonist activity.

In contrast, the methylation of this hydroxyl group to form (-)-3-Methoxynaltrexone results in a compound with a more selective antagonistic profile, particularly against heroin and its active metabolites. nih.govnih.gov While naltrexone effectively blocks the effects of a wide range of opioids, (-)-3-Methoxynaltrexone's selectivity suggests a more nuanced interaction with the receptor, potentially targeting a specific sub-population of mu-opioid receptors or a distinct binding pocket. nih.gov

Other opioid antagonists, such as naloxone (B1662785), share the same core morphinan structure but differ in the N-substituent (N-allyl in naloxone versus N-cyclopropylmethyl in naltrexone). This difference contributes to variations in their potency and duration of action. The introduction of a methyl group on the nitrogen atom, as seen in methylnaltrexone (B1235389), a quaternary derivative of naltrexone, restricts its ability to cross the blood-brain barrier, making it a peripherally acting opioid antagonist. nih.gov

The table below summarizes the key structural differences and their impact on the pharmacological profiles of these compounds.

CompoundKey Structural FeatureReceptor Binding ProfilePrimary Pharmacological Action
Naltrexone 3-hydroxyl groupNon-selective antagonist (μ, κ, δ) nih.govguidetopharmacology.orgGeneral opioid antagonist
This compound 3-methoxy groupSelective antagonist for heroin/M6G binding site nih.govSelective antagonism of heroin/M6G effects
Naloxone N-allyl groupNon-selective antagonist (μ, κ, δ)General opioid antagonist
Methylnaltrexone Quaternary nitrogenPeripherally restricted antagonist nih.govPeripheral opioid antagonist

This comparative analysis underscores how subtle modifications to the naltrexone scaffold can lead to compounds with significantly different and potentially more targeted therapeutic applications.

Preclinical Pharmacokinetics and Metabolism in Research Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in In Vivo Studies

While specific ADME studies for (-)-3-Methoxynaltrexone hydrochloride are not extensively detailed in publicly available literature, its pharmacokinetic properties can be inferred from structurally similar compounds. Following administration, naltrexone (B1662487) analogs are generally absorbed and distributed in the body. For instance, studies on the related compound methylnaltrexone (B1235389) in rhesus macaques have characterized its pharmacokinetic parameters following subcutaneous administration, providing a model for how similar compounds might behave in primates nih.gov.

One study in mice specifically assessed the pharmacokinetic profile of 3-methoxynaltrexone (3-MeONtx) in the brain, noting that its profile was similar to that of naltrexone nih.gov. This suggests that, like its parent compound, 3-methoxynaltrexone is capable of crossing the blood-brain barrier and distributing into the central nervous system in this preclinical model. Further research is required to fully elucidate the absorption rates, tissue distribution patterns, and excretion pathways of (-)-3-Methoxynaltrexone in various animal models.

Identification and Characterization of Major Metabolites (e.g., 2-hydroxy-3-methoxy-6β-naltrexol)

The metabolism of naltrexone and its derivatives can lead to the formation of several metabolites. One specifically identified metabolite is 2-hydroxy-3-methoxy-6β-naltrexol mdpi.com. This compound is formed through a series of biotransformation reactions that include hydroxylation, O-methylation, and carbonyl reduction. It has been characterized as a minor metabolite of naltrexone in humans mdpi.comnih.gov.

Evidence for the formation of analogous metabolites in preclinical models comes from studies of the related compound, methylnaltrexone (MNTX). In both mice and rats, a key metabolite identified is 2-hydroxy-3-O-methyl MNTX nih.gov. This finding strongly suggests that the metabolic machinery to produce such hydroxylated and methylated derivatives exists in common research models, and it is highly probable that (-)-3-Methoxynaltrexone undergoes a similar transformation to produce 2-hydroxy-3-methoxy-6β-naltrexol.

Metabolic Pathways and Enzyme Involvement in Preclinical Systems

The metabolic fate of (-)-3-Methoxynaltrexone is presumed to follow pathways established for its parent compound, naltrexone. These biotransformations involve both Phase I modification reactions and Phase II conjugation reactions nih.gov.

A primary metabolic pathway for naltrexone is the reduction of its 6-keto group to form the major, active metabolite, 6β-naltrexol researchgate.net. This reaction is a carbonyl reduction catalyzed by cytosolic enzymes from the aldo-keto reductase (AKR) superfamily nih.govdntb.gov.ua. Specifically, in vitro studies using human liver cytosol have identified AKR1C4 as the most efficient enzyme in this conversion, with minor contributions from AKR1C1 and AKR1C2 nih.govnih.govresearchgate.net. It is anticipated that this is a major metabolic pathway for (-)-3-Methoxynaltrexone in preclinical systems as well. While cytochrome P450 (CYP) enzymes are central to the metabolism of many opioids, naltrexone itself is not a significant substrate for CYP enzymes researchgate.net. However, naltrexone has been shown to inhibit several CYP isoforms, including CYP2C9, CYP2D6, and CYP3A4, suggesting potential drug-drug interactions nih.gov.

The formation of metabolites like 2-hydroxy-3-methoxy-6β-naltrexol involves additional steps. The initial aromatic hydroxylation is typically a reaction mediated by CYP enzymes. This is followed by O-methylation.

Phase II conjugation is also a significant pathway in animal models. Studies on methylnaltrexone have shown that glucuronidation is a major metabolic route in mice, rats, and dogs, indicating the involvement of uridine diphosphate-glucuronosyltransferase (UGT) enzymes nih.gov. This suggests that (-)-3-Methoxynaltrexone and its metabolites are likely substrates for glucuronide conjugation in these preclinical species.

Cross-Species Pharmacokinetic Comparisons in Animal Models

Direct comparative pharmacokinetic studies for (-)-3-Methoxynaltrexone across different animal species are not well documented. However, extensive research on the structurally related compound methylnaltrexone (MNTX) reveals significant species differences in metabolism, which can serve as a predictive model.

Metabolic studies of MNTX after intravenous administration showed it was metabolized to a much higher extent in mice than in rats, dogs, or humans nih.gov. Carbonyl reduction and sulfation were the primary pathways in humans, whereas glucuronidation was a major pathway in mice, rats, and dogs nih.gov. This highlights a key difference in Phase II metabolism between humans and common preclinical models.

The specific metabolites also vary by species. In mice, identified metabolites of MNTX included methyl-6β-naltrexol (M5), MNTX-3-glucuronide (M9), 2-hydroxy-3-O-methyl MNTX (M6), and its glucuronide (M10). Rats produced a similar profile including MNTX-3-sulfate (M2), M5, M6, and M9. In contrast, dogs produced only a single metabolite, M9 nih.gov. These differences underscore the importance of selecting appropriate animal models in preclinical research and the challenges in extrapolating pharmacokinetic data across species. Generally, smaller species like mice tend to exhibit faster drug elimination rates compared to larger species such as rats nih.gov.

Table 1. Comparison of Major Identified Metabolites of Methylnaltrexone (MNTX) Across Species nih.gov
MetaboliteMetabolic PathwayMouseRatDog
MNTX-3-sulfate (M2)SulfationNot ObservedObservedNot Observed
methyl-6β-naltrexol (M5)Carbonyl ReductionObservedObservedNot Observed
2-hydroxy-3-O-methyl MNTX (M6)Hydroxylation & O-methylationObservedObservedNot Observed
MNTX-3-glucuronide (M9)GlucuronidationObservedObservedObserved
Glucuronide of M6 (M10)GlucuronidationObservedNot ObservedNot Observed

In Vitro and in Vivo Preclinical Research Methodologies and Findings

Cell-Based and Tissue-Based Assays for Pharmacological Assessment

In vitro methodologies provide a controlled environment to investigate the direct interactions of a compound with its molecular targets, free from the complexities of a whole biological system. For 3-MNAL, these assays have been crucial in determining its binding affinity and functional effects at opioid receptors.

To dissect the specific receptor interactions of (-)-3-Methoxynaltrexone hydrochloride, researchers have utilized cultured cell lines, such as Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK) 293 cells. utdallas.edu These cells are genetically engineered to express specific opioid receptor subtypes (μ, δ, and κ), allowing for a precise characterization of the compound's binding profile.

Table 1: Receptor Binding Profile of this compound
Cell LineReceptor TypeRadioligandFinding
CHO Cellsμ-opioid³H-M6GSelectively competed for binding

Isolated tissue preparations, such as the guinea pig ileum, serve as a valuable ex vivo model to assess the functional consequences of receptor binding. nih.govnih.gov These tissues contain a network of neurons and smooth muscle that are endogenously equipped with opioid receptors, and their response to electrical stimulation can be modulated by opioid agonists and antagonists. nih.govnih.gov In this preparation, opioid agonists inhibit the electrically induced contractions of the ileum, and antagonists can reverse this effect.

While direct data for this compound in the guinea pig ileum assay was not prominently featured in the search results, studies with the related compound methylnaltrexone (B1235389) demonstrate the utility of this model. Methylnaltrexone effectively antagonizes the inhibitory effect of morphine on twitch contractions in the guinea pig ileum. nih.gov This antagonism is a hallmark of opioid receptor blockade. Given the structural similarity and shared antagonist properties, it is plausible that this compound would exhibit similar competitive antagonism against μ-opioid agonists in this functional assay. Research has shown that various opioid antagonists can produce non-sustained contractions in the guinea pig ileum following exposure to morphine, a phenomenon linked to the concept of inverse agonism at constitutively active receptors. nih.gov

In Vivo Animal Models for Pharmacological Evaluation

Animal models are indispensable for understanding the physiological and behavioral effects of a compound in a living organism. Rodent models have been central to characterizing the in vivo pharmacological profile of this compound.

Studies in mice and rats have been pivotal in confirming the antagonistic properties of this compound observed in vitro and have provided insights into its potential therapeutic applications.

Antinociceptive assays, such as the tail-flick test and hot-plate test, are used to evaluate a compound's ability to modulate the perception of pain. In these paradigms, a thermal stimulus is applied, and the latency to a withdrawal response is measured. Opioid agonists typically increase this latency, indicating an analgesic effect, while antagonists can block this effect.

Research has shown that this compound selectively antagonizes the analgesic actions of heroin and its active metabolite, 6-acetylmorphine (B159328), as well as M6G. nih.gov In dose-response studies in mice, intracerebroventricular administration of 3-MNAL significantly shifted the dose-response curves for the antinociceptive effects of heroin and 6-acetylmorphine to the right, indicating a competitive antagonism. nih.gov Notably, the same dose of 3-MNAL did not affect the antinociceptive potency of morphine. nih.gov This selective antagonism of heroin's analgesic effects has been a primary focus of research on this compound. nih.gov

Table 2: Antagonism of Opioid-Induced Antinociception by this compound in Mice
Opioid AgonistEffect of (-)-3-Methoxynaltrexone (2.5 ng, i.c.v.)
HeroinSignificant shift in ED₅₀ value
6-AcetylmorphineSignificant shift in ED₅₀ value
MorphineNo effect on the dose-response curve

Data based on a study by Pasternak et al. (1997). nih.gov

Locomotor activity assays are used to assess the effects of a compound on spontaneous movement. Opioids can have complex effects on locomotor activity, often causing an initial depression followed by a period of hyperactivity.

Studies in mice have investigated the ability of this compound to antagonize the acute increase in locomotor activity induced by various opioids. nih.gov Pretreatment with 3-MNAL was found to similarly antagonize the increase in locomotor activity caused by equipotent doses of heroin, 6-monoacetylmorphine (6-MAM), and morphine. nih.gov The antagonistic effect of 3-MNAL on locomotor activity was comparable to that of the non-selective opioid antagonist naltrexone (B1662487). nih.gov These findings suggest that while 3-MNAL may selectively antagonize the analgesic effects of heroin and its metabolites, its antagonism of opioid-induced psychomotor stimulation is not selective and is similar to that of a traditional opioid antagonist. nih.gov

Table 3: Effect of this compound on Opioid-Induced Locomotor Activity in Mice
Opioid AgonistEffect of (-)-3-Methoxynaltrexone Pretreatment
HeroinAntagonized the increase in locomotor activity
6-Monoacetylmorphine (6-MAM)Antagonized the increase in locomotor activity
MorphineAntagonized the increase in locomotor activity

Findings from a study by Eriksen et al. (2014). nih.gov

Advanced Analytical Techniques for the Study of 3 Methoxynaltrexone Hydrochloride

Chromatographic Separations and Detection

Chromatographic methods are fundamental to the analysis of (-)-3-Methoxynaltrexone hydrochloride, providing the means to separate the compound from impurities, related substances, and biological matrix components.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity and performing quantitative analysis of this compound in bulk drug substance and pharmaceutical formulations. Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose. These methods are valued for their precision, accuracy, and reproducibility. scholarsresearchlibrary.com

The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, flow rate, and detector wavelength to achieve optimal separation and sensitivity. For naltrexone (B1662487) hydrochloride and related compounds, C18 columns are frequently employed. scholarsresearchlibrary.comnih.govlupinepublishers.com The mobile phase typically consists of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or sodium phosphate) and an organic modifier like acetonitrile. scholarsresearchlibrary.comlupinepublishers.com The pH of the buffer is a critical parameter that influences the retention and peak shape of the analyte. Detection is commonly performed using an ultraviolet (UV) detector, with the wavelength selected based on the chromophoric properties of the molecule, often around 220 nm or 310 nm for related compounds. scholarsresearchlibrary.comlupinepublishers.com

Method validation is conducted according to established guidelines to ensure linearity, precision, accuracy, specificity, and robustness. pharmjournal.ru Forced degradation studies are also performed to demonstrate that the method is stability-indicating, meaning it can effectively separate the intact drug from its potential degradation products formed under stress conditions such as acid, base, oxidation, and heat. lupinepublishers.com

Table 1: Example HPLC Parameters for Analysis of Naltrexone and Related Compounds This table is illustrative of typical conditions used for analyzing naltrexone-related compounds and can be adapted for this compound.

Parameter Condition 1 Condition 2
Column Oyster C18 (250 x 4.6mm, 5µm) scholarsresearchlibrary.com Hypersil ODS C18 (250 mm x 4.6mm x 5μm) lupinepublishers.com
Mobile Phase Ammonium acetate buffer (pH 5.8) : Acetonitrile (60:40 v/v) scholarsresearchlibrary.com Ammonium acetate Buffer (pH 6.0) : Acetonitrile (68:32 v/v) lupinepublishers.com
Flow Rate 1.0 mL/min scholarsresearchlibrary.com 1.0 mL/min lupinepublishers.com
Detection UV at 220 nm scholarsresearchlibrary.com UV at 310 nm lupinepublishers.com
Linear Range 12-36 µg/mL scholarsresearchlibrary.com 20-120 µg/ml (Buprenorphine) / 5-30 µg/ml (Naloxone) lupinepublishers.com
Retention Time Not specified 3.67 min (Buprenorphine) / 2.86 min (Naloxone) lupinepublishers.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification in Biological Matrices

For the identification and quantification of this compound in biological matrices such as plasma, serum, or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity. nih.govnih.gov This technique is essential for pharmacokinetic studies, where concentrations can be very low. nih.govresearchgate.net

The methodology involves coupling an HPLC or UHPLC system to a triple quadrupole mass spectrometer. upf.edu Sample preparation often involves protein precipitation or solid-phase extraction (SPE) to remove interferences from the biological matrix. nih.govupf.eduthermofisher.com Chromatographic separation is optimized to resolve the analyte from endogenous components and potential metabolites.

The mass spectrometer is typically operated in the positive electrospray ionization (ESI+) mode. upf.edu Quantification is achieved using the multiple reaction monitoring (MRM) mode, where a specific precursor ion (the molecular ion, [M+H]⁺) is selected and fragmented to produce a characteristic product ion. researchgate.net The transition from the precursor to the product ion is highly specific to the analyte, minimizing the likelihood of interference. nih.gov Deuterated internal standards are often used to correct for matrix effects and variations in extraction recovery and instrument response. nih.gov

Validation parameters for bioanalytical methods include accuracy, precision, selectivity, sensitivity (limit of quantification, LOQ), recovery, and stability. nih.gov For related compounds like naltrexone, LC-MS/MS methods have achieved LOQs in the sub-ng/mL range (e.g., 0.5 ng/mL in plasma). nih.gov

Table 2: Example LC-MS/MS Parameters for Naltrexone Analogues in Biological Fluids This table illustrates typical parameters for quantifying naltrexone and its derivatives, which are applicable to the analysis of this compound.

Parameter Method for Methylnaltrexone (B1235389) (MNTX) in Serum nih.gov Method for Naltrexone in Serum nih.gov
Sample Prep Protein Precipitation Protein Precipitation
LC Column RP18 nih.gov C18 nih.gov
Mobile Phase Isocratic: 25 mM ammonium acetate (pH 4)/acetonitrile (90%/10%) nih.gov Gradient: Methanol (5-100%) with 0.1% formic acid nih.gov
Ionization ESI+ ESI+
MS Mode Multiple Reaction Monitoring (MRM) Multiple Reaction Monitoring (MRM)
MRM Transition MNTX: m/z 356.4 → 284.2 nih.gov Naltrexone: m/z 342 → 324 researchgate.net
Internal Standard Naltrexone (m/z 342.4 → 324.2) nih.gov Naltrexone-d₃ (m/z 345 → 327) nih.gov
Limit of Quantification 0.5 ng/mL nih.gov 0.5 ng/mL nih.gov

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of this compound, providing detailed information about its molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the complete chemical structure of this compound in solution. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of all proton and carbon signals. mdpi.com

¹H NMR provides information on the chemical environment of each proton, their multiplicity (splitting patterns), and integration (number of protons). For this compound, one would expect to see characteristic signals for the protons of the methoxy (B1213986) group (a singlet around 3.8 ppm), the cyclopropylmethyl group attached to the nitrogen, the aromatic ring protons, and the complex aliphatic protons of the morphinan (B1239233) skeleton. mdpi.com

¹³C NMR and DEPT experiments reveal the number of different carbon environments, distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. mdpi.com The carbonyl carbon of the ketone and the carbons of the aromatic ring would appear in the downfield region of the spectrum. rsc.org

2D NMR techniques establish connectivity. COSY (Correlation Spectroscopy) identifies proton-proton couplings within the same spin system, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to their attached carbons. mdpi.com HMBC (Heteronuclear Multiple Bond Correlation) is crucial as it reveals long-range correlations between protons and carbons separated by two or three bonds, which helps to piece together the entire molecular structure. mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.net The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. researchgate.net By analyzing the position, intensity, and shape of these peaks, the presence of key functional groups can be confirmed. gsconlinepress.comrjpn.org

Table 3: Expected FTIR Absorption Bands for this compound This table is based on general frequency ranges for known functional groups.

Wavenumber (cm⁻¹) Bond Vibration Functional Group
~3200-2800 N-H stretch Amine hydrochloride salt
~3000-2850 C-H stretch Aliphatic (CH, CH₂, CH₃)
~1730 C=O stretch Ketone (6-position)
~1600, ~1500 C=C stretch Aromatic Ring
~1250, ~1050 C-O stretch Aryl Ether (methoxy group)
~1200 C-N stretch Tertiary Amine

Other Advanced Biophysical and Analytical Approaches (e.g., Solid-State NMR)

Beyond standard solution-state analysis, advanced techniques can provide deeper insights into the properties of this compound, particularly in its solid form.

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure of materials in the solid state at an atomic level. nih.gov As (-)-3-Methoxynaltrexone is supplied as a hydrochloride salt, which is a crystalline solid, ssNMR is highly valuable for studying its solid-state properties. This technique can be used to:

Identify and characterize different polymorphic forms, which can have different physical properties and bioavailability.

Study the local environment of specific atoms within the crystal lattice.

Analyze the intermolecular interactions, such as hydrogen bonding, that define the crystal packing.

Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) are used to obtain high-resolution spectra of solid samples, providing information analogous to solution-state NMR but reflective of the solid-state structure. nih.gov

Theoretical and Conceptual Advances Derived from Research on 3 Methoxynaltrexone Hydrochloride

Insights into Novel Opioid Receptor Subtypes

Research into (-)-3-Methoxynaltrexone hydrochloride (3-MNTX) has been instrumental in the exploration of novel opioid receptor subtypes, particularly within the mu-opioid receptor family. nih.govnih.govnih.gov Studies have suggested that the pharmacological effects of certain opioids, like heroin and its metabolite morphine-6β-glucuronide (M6G), may be mediated by a distinct mu-opioid receptor subtype that is different from the receptors that mediate the actions of morphine. nih.gov

Evidence for this novel receptor subtype comes from binding assays and in vivo studies. 3-MNTX has been shown to selectively compete for a high-affinity binding site labeled by ³H-M6G. nih.gov Furthermore, in animal models, low doses of 3-MNTX have been demonstrated to selectively antagonize the analgesic effects of heroin and M6G without affecting the analgesia produced by morphine or agonists of other opioid receptors like delta and kappa. nih.gov This selective antagonism suggests the existence of a specific receptor population for which heroin and M6G have a high affinity and which can be blocked by 3-MNTX. nih.gov

However, the concept of a distinct receptor subtype for heroin, 6-monoacetylmorphine (6-MAM), and M6G is not universally supported by all research. Some studies on the psychomotor stimulating effects of these opioids found that 3-MNTX antagonized the effects of heroin, 6-MAM, and morphine in a similar manner. nih.gov This finding suggests that for certain behavioral effects, these opioids may act on the same mu-opioid receptor population. nih.gov These discrepancies highlight the complexity of opioid pharmacology and suggest that the involvement of different receptor subtypes may be context-dependent, varying with the specific behavioral or physiological effect being measured.

Interactive Data Table: Antagonistic Effects of (-)-3-Methoxynaltrexone on Opioid-Induced Analgesia

Opioid Agonist Effect of (-)-3-Methoxynaltrexone Implication for Receptor Subtype Reference
Heroin Selective antagonism of analgesia Suggests a novel mu-opioid receptor subtype nih.gov
Morphine-6β-glucuronide (M6G) Selective antagonism of analgesia Suggests a novel mu-opioid receptor subtype nih.gov
Morphine No significant antagonism of analgesia at low doses Suggests action at a different mu-opioid receptor subtype than heroin/M6G nih.gov
[D-Ala2,MePhe4,Gly(ol)5]enkephalin (DAMGO) No interference with analgesia Confirms selectivity for the proposed novel subtype over traditional mu receptors nih.gov
[D-Pen2,D-Pen5]enkephalin (DPDPE) No interference with analgesia Confirms selectivity over delta-opioid receptors nih.gov
U50,488H No interference with analgesia Confirms selectivity over kappa1-opioid receptors nih.gov
Naloxone (B1662785) benzoylhydrazone No interference with analgesia Confirms selectivity over kappa3-opioid receptors nih.gov

Contributions to the Understanding of Opioid Receptor Signal Transduction

The study of this compound has provided valuable insights into the intricate mechanisms of opioid receptor signal transduction. Opioid receptors, including the mu, delta, and kappa subtypes, are G-protein coupled receptors (GPCRs). painphysicianjournal.com Upon activation by an agonist, these receptors initiate a cascade of intracellular events, a primary one being the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). painphysicianjournal.comnih.gov

Research utilizing compounds like 3-MNTX helps to dissect the differential signaling pathways activated by various opioid agonists. While not directly focused on 3-MNTX, studies on related compounds and the receptors they target have illuminated these pathways. For instance, the differential effects of full agonists versus partial agonists on adenylyl cyclase activity highlight the complexity of signal transduction. nih.gov A full agonist produces a maximal response, whereas a partial agonist elicits a submaximal response even at saturating concentrations. painphysicianjournal.com

Furthermore, the phenomenon of "adenylyl cyclase superactivation" observed after prolonged exposure to some opioid agonists and subsequent challenge with an antagonist reveals adaptive changes within the signaling pathway. nih.gov This rebound effect, where cAMP levels surpass basal levels, is a hallmark of cellular withdrawal and dependence. The ability of an antagonist to precipitate this effect provides a tool to study the neurochemical underpinnings of opioid dependence. While specific studies detailing 3-MNTX's direct role in adenylyl cyclase superactivation are not prevalent in the provided context, its function as an antagonist at a putative novel receptor subtype suggests it could be a valuable probe for investigating unique signaling adaptations associated with agonists like heroin and M6G.

Implications for Opioid Pharmacology and Neurobiology Research

The investigation of this compound has significant implications for the broader fields of opioid pharmacology and neurobiology. The potential existence of a novel mu-opioid receptor subtype that is preferentially activated by heroin and M6G opens up new avenues for research and therapeutic development. nih.gov This discovery challenges the traditional view of a single, monolithic mu-opioid receptor and suggests a greater degree of complexity and heterogeneity within this receptor family. nih.gov

The ability of 3-MNTX to selectively antagonize the effects of heroin and its metabolites could lead to the development of more targeted pharmacotherapies for opioid use disorder. nih.gov A medication that could block the rewarding effects of heroin without interfering with the actions of other opioids or endogenous opioid peptides could be a valuable tool in addiction medicine.

Furthermore, the differential effects of 3-MNTX on various opioid-mediated behaviors (e.g., analgesia vs. psychomotor activation) highlight the principle of functional selectivity, or biased agonism. This concept posits that a single receptor can adopt multiple conformations upon binding to different ligands, leading to the activation of distinct downstream signaling pathways and, consequently, different physiological effects. The study of compounds like 3-MNTX is essential for unraveling these complex signaling mechanisms and understanding how different opioids produce their unique pharmacological profiles. This knowledge is not only crucial for basic neurobiology research but also for the rational design of safer and more effective opioid analgesics with reduced side effects and abuse potential.

Future Research Directions and Unexplored Avenues

Advanced Molecular Modeling and Computational Studies of Ligand-Receptor Interactions

Future research would greatly benefit from advanced molecular modeling to understand the precise interactions between (-)-3-Methoxynaltrexone and opioid receptors at an atomic level. Building on existing computational work with naltrexone (B1662487) and its derivatives, these studies can provide critical insights into the structural basis of its unique selectivity.

Detailed computational investigations, such as microsecond-long molecular dynamics (MD) simulations within a solvated phospholipid bilayer, can be employed to create and refine high-resolution homology models of the human mu-opioid receptor (hMOR) complexed with (-)-3-Methoxynaltrexone. nih.gov Such simulations can reveal differences in protein-ligand interactions compared to parent compounds like naltrexone or classical agonists like morphine. nih.gov

A key technique is the Molecular Mechanics–Generalized Born Surface Area (MMGBSA) method, which calculates the binding free energies of ligand-receptor interactions. nih.gov Applying this to (-)-3-Methoxynaltrexone could quantify the energetic contributions of specific residues and explain its binding affinity and selectivity profile. Previous studies on naltrexone derivatives have identified key interactions within transmembrane domains TM2, TM3, H6, and TM7 of the hMOR. nih.gov Computational docking and simulation of (-)-3-Methoxynaltrexone would aim to identify which specific amino acid residues it interacts with and whether these contacts differ from those engaged by heroin, morphine-6-glucuronide (B1233000), and morphine.

Table 1: Potential Interacting Residues at the Human Mu-Opioid Receptor (hMOR) for Investigation This table is based on known interactions for naltrexone derivatives and represents a hypothetical starting point for modeling studies with (-)-3-Methoxynaltrexone hydrochloride.

Interaction TypeTransmembrane HelixPotential Interacting Residues
HydrophobicTM2, TM3, TM6, TM7A119, W135, M153, W295, I298, I324
PolarTM2, TM3, TM6, TM7D116, Q126, D149, N152, H299, G327, Y328, N330, S331

Exploration of Allosteric Modulation at Opioid Receptors

The observation that (-)-3-Methoxynaltrexone selectively antagonizes the analgesic effects of heroin and morphine-6-glucuronide (M6G) but not morphine raises questions about its mechanism. nih.gov While one hypothesis suggests a distinct receptor subtype, another compelling avenue for future research is the possibility of allosteric modulation.

Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site used by endogenous opioids and classic antagonists. This binding can change the receptor's conformation, thereby altering the affinity or efficacy of other ligands. It is conceivable that the methoxy (B1213986) group at the 3-position of (-)-3-Methoxynaltrexone interacts with an allosteric site on the mu-opioid receptor. This interaction might induce a conformational state that is unfavorable for the binding or signaling of heroin/M6G but has less of an impact on morphine.

Future studies could use radioligand binding assays with and without (-)-3-Methoxynaltrexone to see if it alters the dissociation kinetics of known mu-opioid agonists. Furthermore, functional assays, such as those measuring G-protein activation ([³⁵S]GTPγS binding), could determine if the compound modulates the efficacy of other opioids in a manner characteristic of an allosteric modulator. nih.gov

Development of Novel Research Tools and Probes based on this compound

The distinct pharmacological properties of (-)-3-Methoxynaltrexone make it a valuable research tool for dissecting the complexities of opioid pharmacology. Its initial characterization suggested it could selectively antagonize the analgesic actions of heroin and M6G, leading to the proposal of a novel mu-opioid receptor subtype responsible for their effects. nih.gov This made it a unique probe to differentiate the actions of heroin and its metabolites from those of morphine. nih.gov

However, further research has added nuance to this profile. One study found that (-)-3-Methoxynaltrexone was not selective in antagonizing the acute psychomotor stimulating effects of heroin, 6-monoacetylmorphine (6-MAM), and morphine in mice. nih.gov It blocked the locomotor activity induced by all three opioids in a similar manner, comparable to the non-selective antagonist naltrexone. nih.gov

This discrepancy is itself a powerful research driver. It suggests that the receptor states or downstream signaling pathways mediating analgesia may be distinct from those mediating psychomotor stimulation. Therefore, (-)-3-Methoxynaltrexone can be used as a probe to explore these divergent mechanisms. Future development could involve creating radiolabeled or fluorescently tagged versions of (-)-3-Methoxynaltrexone to facilitate receptor binding, localization, and trafficking studies aimed at understanding these pathway-specific effects.

Table 2: Differential Antagonism of (-)-3-Methoxynaltrexone (3-MeONtx)

Opioid EffectAntagonism of Heroin/6-MAM/M6GAntagonism of MorphineKey Finding
AnalgesiaYes (Selective) nih.govNo nih.govSuggests distinct receptor site or conformation for heroin/M6G analgesia. nih.gov
Psychomotor StimulationYes (Non-selective) nih.govYes nih.govSuggests a common mechanism for the locomotor effects of these opioids. nih.gov

Integration of Omics Technologies in Opioid Research Paradigms

Modern systems biology approaches, including genomics, transcriptomics, proteomics, and epigenomics (collectively known as "omics"), offer powerful tools to investigate the neurobiological pathways affected by opioid use and by novel compounds like (-)-3-Methoxynaltrexone. medrxiv.org Multi-omic network analyses in the context of opioid research have begun to identify highly interrelated genes and dysregulated pathways, such as the Akt, BDNF, and ERK pathways, in the dorsolateral prefrontal cortex of individuals with opioid use disorder. medrxiv.orgosti.gov

Future research should integrate (-)-3-Methoxynaltrexone into these paradigms. For instance, preclinical models could be treated with the compound, followed by multi-omic analysis of key brain regions.

Transcriptomics (RNA-seq): This could identify which genes are upregulated or downregulated specifically by (-)-3-Methoxynaltrexone, providing clues to its unique mechanism compared to a broad antagonist like naltrexone.

Proteomics: Liquid chromatography-mass spectrometry (LC/MS) could reveal changes in the protein landscape, identifying specific signaling proteins or receptor-associated proteins whose expression or post-translational modification is altered by the compound. medrxiv.org

Epigenomics (ChIP-seq): This could investigate whether (-)-3-Methoxynaltrexone induces changes in histone modifications (e.g., H3K27ac) at gene promoters related to opioid signaling, neuroplasticity, or inflammation. medrxiv.org

By applying these technologies, researchers can move beyond simple receptor binding and generate comprehensive hypotheses about the downstream signaling cascades and gene regulatory networks that mediate the selective effects of (-)-3-Methoxynaltrexone.

Long-Term Preclinical Studies and Translational Research Hypotheses (excluding clinical trials)

While acute studies have defined its initial profile, the effects of long-term exposure to (-)-3-Methoxynaltrexone remain unexplored. Future long-term preclinical studies in animal models are essential to formulate translational research hypotheses.

A key hypothesis to investigate is whether the selective antagonism of (-)-3-Methoxynaltrexone leads to different neuroplastic changes compared to non-selective antagonists. Drawing inspiration from longitudinal studies of extended-release naltrexone (XR-NTX), which have shown changes in cortical thickness in brain regions rich in mu-opioid receptors, similar long-term studies could be designed for (-)-3-Methoxynaltrexone. nih.gov Using non-invasive neuroimaging techniques like structural magnetic resonance imaging (MRI) in animal models over weeks or months of administration could reveal whether selective antagonism produces distinct neuroanatomical effects. nih.gov

Q & A

Q. What validated synthetic routes exist for (-)-3-Methoxynaltrexone hydrochloride, and how are intermediates characterized?

Synthesis typically involves modifying naltrexone’s core structure through regioselective methoxylation. A common approach includes:

  • Step 1 : Protection of naltrexone’s hydroxyl groups using silylating agents (e.g., trimethylsilyl chloride) to prevent undesired side reactions.
  • Step 2 : Methoxylation at the 3-position using methylating agents (e.g., methyl iodide) under anhydrous conditions.
  • Step 3 : Deprotection and purification via recrystallization or column chromatography. Intermediates are characterized using NMR (¹H/¹³C for structural confirmation), HPLC-MS (for molecular weight validation), and X-ray crystallography (to confirm stereochemistry). Impurities like 2,2’-bisnaltrexone are monitored using USP reference standards .

Q. Which analytical methods ensure purity and stability of this compound in pharmaceutical research?

  • HPLC : A reversed-phase C18 column with a mobile phase of acetonitrile/0.1% phosphoric acid (70:30 v/v) at 1.0 mL/min. Detection at 280 nm identifies impurities like 10-ketonaltrexone, with relative response factors calibrated per USP guidelines .
  • Karl Fischer Titration : Measures residual water content (<0.5% w/w).
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) assess hydrolytic stability, particularly at the methoxy group.

Advanced Research Questions

Q. How does 3-methoxy substitution alter opioid receptor binding affinity compared to naltrexone?

The 3-methoxy group increases steric hindrance, reducing binding to μ-opioid receptors while potentially enhancing δ-opioid receptor selectivity. Experimental design :

  • In vitro assays : Competitive binding studies using radiolabeled ligands (e.g., [³H]naloxone) on HEK-293 cells expressing recombinant opioid receptors.
  • Data interpretation : Calculate IC₅₀ values and compare to naltrexone. Contradictions in affinity data (e.g., μ vs. δ selectivity) may arise from receptor dimerization or assay conditions (e.g., GTPγS vs. cAMP assays) .

Q. How can discrepancies in pharmacokinetic (PK) data across in vivo models be resolved?

Discrepancies often stem from species-specific metabolic pathways (e.g., cytochrome P450 isoforms). Methodological strategies include:

  • Cross-species microsomal studies : Compare hepatic clearance rates using liver microsomes from rats, mice, and humans.
  • Tracer techniques : Use ¹⁴C-labeled compound to track metabolite profiles in plasma and cerebrospinal fluid (CSF).
  • PK/PD modeling : Integrate bioavailability data (e.g., oral vs. intravenous) with receptor occupancy kinetics .

Q. What experimental designs assess blood-brain barrier (BBB) permeability of this compound?

  • In vitro : Use BBB-on-a-chip models with endothelial cells (hCMEC/D3) co-cultured with astrocytes. Measure apparent permeability (Papp) via LC-MS/MS.
  • In vivo : Administer the compound intravenously to rodents, followed by CSF sampling via cisterna magna puncture. Calculate CSF/plasma ratio.
  • Imaging : PET/CT with ¹¹C-labeled analog to quantify brain uptake .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s efficacy in neuroinflammatory models?

Contradictions may arise from differences in:

  • Dosage regimens : Subthreshold vs. supratherapeutic doses.
  • Model selection : LPS-induced vs. chronic constriction injury models.
  • Endpoint metrics : Pro-inflammatory cytokine levels (IL-6, TNF-α) vs. behavioral outcomes (mechanical allodynia). Resolution : Meta-analysis of raw data using standardized normalization (e.g., fold-change vs. baseline) and stratification by experimental variables .

Methodological Best Practices

Q. What in silico tools predict metabolic pathways for this compound?

  • Software : Use Schrödinger’s ADMET Predictor or BioVia Metabolite to simulate Phase I/II metabolism.
  • Validation : Compare predicted metabolites (e.g., O-demethylation products) with LC-HRMS data from hepatocyte incubations .

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